3-[11-(4-chlorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(3,4-dimethoxyphenyl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-[11-(4-chlorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(3,4-dimethoxyphenyl)methyl]propanamide is a complex organic molecule characterized by its unique structure, which includes a chlorophenyl group, a pentaazatricyclic core, and a dimethoxyphenylmethyl propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[11-(4-chlorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(3,4-dimethoxyphenyl)methyl]propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pentaazatricyclic core: This can be achieved through a series of cyclization reactions involving nitrogen-containing precursors.
Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the dimethoxyphenylmethyl propanamide moiety: This can be accomplished through amide bond formation reactions, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-[11-(4-chlorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(3,4-dimethoxyphenyl)methyl]propanamide: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[11-(4-chlorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(3,4-dimethoxyphenyl)methyl]propanamide: has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antiviral or anticancer agent.
Materials Science: Its complex structure may lend itself to applications in the development of new materials with unique properties.
Biological Research: The compound can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 3-[11-(4-chlorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(3,4-dimethoxyphenyl)methyl]propanamide involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular targets and pathways involved would require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the chlorophenyl group and has been studied for its antiviral activity.
N-(3,4-dimethoxyphenyl)-N’-phenylurea: This compound contains the dimethoxyphenyl group and has applications in medicinal chemistry.
Uniqueness
The uniqueness of 3-[11-(4-chlorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(3,4-dimethoxyphenyl)methyl]propanamide lies in its pentaazatricyclic core, which is not commonly found in other compounds. This structural feature may confer unique biological activities and properties.
Properties
Molecular Formula |
C25H29ClN6O3 |
---|---|
Molecular Weight |
497.0 g/mol |
IUPAC Name |
3-[11-(4-chlorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]-N-[(3,4-dimethoxyphenyl)methyl]propanamide |
InChI |
InChI=1S/C25H29ClN6O3/c1-34-21-8-3-16(13-22(21)35-2)15-27-24(33)10-9-23-28-29-25-20-14-19(17-4-6-18(26)7-5-17)30-32(20)12-11-31(23)25/h3-8,11-13,19-20,25,29-30H,9-10,14-15H2,1-2H3,(H,27,33) |
InChI Key |
ANBLYVRGIVISKE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CCC2=NNC3N2C=CN4C3CC(N4)C5=CC=C(C=C5)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.